N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)butanamide
Overview
Description
N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)butanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazole ring, which is known for its biological activity and stability, making it a valuable scaffold in drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)butanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the Propan-2-yl Group: This step involves alkylation of the benzoxazole ring using an alkyl halide in the presence of a base.
Attachment of the Phenyl Group: This can be done through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated benzoxazole derivative in the presence of a palladium catalyst.
Formation of the Carbamothioyl Group: This involves the reaction of the benzoxazole derivative with an isothiocyanate.
Attachment of the Butanamide Group: This final step can be achieved by amidation of the carbamothioyl intermediate with butanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, boronic acids, and palladium catalysts for coupling reactions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound’s benzoxazole ring is known for its biological activity, making it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Materials Science: The stability and electronic properties of the benzoxazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)butanamide involves its interaction with specific molecular targets. The benzoxazole ring can bind to neuronal sodium channels, L-type calcium channels, and NMDA receptors, leading to its anticonvulsant and analgesic effects . The carbamothioyl group may also contribute to its biological activity by interacting with thiol-containing enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
- Indole derivatives
Uniqueness
N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)butanamide is unique due to its combination of a benzoxazole ring with a carbamothioyl group, which imparts distinct biological activities and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
N-[[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-6-19(25)24-21(27)22-16-8-5-7-15(11-16)20-23-17-12-14(13(2)3)9-10-18(17)26-20/h5,7-13H,4,6H2,1-3H3,(H2,22,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXLTHRMPYGOTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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